3-Chloroindomethacin

Description

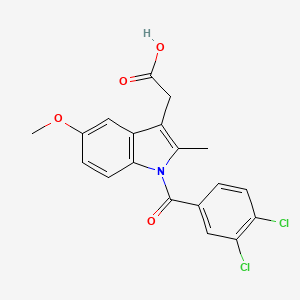

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBHEFZJZLHDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-26-7 | |

| Record name | 3-Chloro indomethacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroindomethacin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HT2A4MQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 3-Chloroindomethacin

While specific, established synthetic pathways for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from general knowledge of indole (B1671886) chemistry and halogenation reactions. The process would likely begin with the well-known non-steroidal anti-inflammatory drug, indomethacin (B1671933).

The primary precursor for the synthesis of this compound is indomethacin itself. The synthesis would likely proceed through an electrophilic substitution reaction on the indole ring of indomethacin. Key intermediates in such a process would be reactive electrophilic species of chlorine.

The reaction conditions would be crucial in ensuring the selective chlorination at the C-3 position of the indole ring. This would likely involve the use of a suitable chlorinating agent and a carefully chosen solvent system. The temperature and reaction time would also need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

A possible synthetic route could involve the following conceptual steps:

Activation of the Indole Ring: The indole ring of indomethacin is electron-rich and susceptible to electrophilic attack. The reaction conditions would be tailored to favor substitution at the C-3 position, which is a highly reactive site in many indole derivatives.

Generation of the Electrophile: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), would be used to generate the electrophilic chlorine species.

Electrophilic Aromatic Substitution: The electrophilic chlorine would then attack the C-3 position of the indole ring, leading to the formation of a sigma complex intermediate.

Deprotonation: A base, either the solvent or an added reagent, would then remove a proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the final this compound product.

It is important to note that without specific literature detailing this synthesis, the above pathway remains a well-reasoned hypothesis based on fundamental organic chemistry principles.

The selective halogenation of the C-3 position of the indole ring is a key challenge in the synthesis of this compound. The C-3 position is generally the most nucleophilic position in the indole ring, making it a prime target for electrophilic attack. However, controlling the regioselectivity of the reaction is essential to avoid substitution at other positions.

Several strategies can be employed to achieve selective C-3 halogenation:

Choice of Halogenating Agent: The reactivity of the halogenating agent can influence the regioselectivity of the reaction. Milder halogenating agents may favor substitution at the most reactive position.

Protecting Groups: In some cases, it may be necessary to protect other reactive sites on the indomethacin molecule to ensure that halogenation occurs exclusively at the C-3 position.

Catalysis: The use of a catalyst could enhance the selectivity of the halogenation reaction. For instance, an indole-catalyzed protocol for the electrophilic bromination of aromatics has been reported, suggesting that similar catalytic systems could be developed for chlorination. rsc.org

A study on the degradation of indomethacin identified a "(3-Chloro-5-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone" as a byproduct, which confirms the possibility of chlorination at the C-3 position under certain conditions. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are driven by the desire to explore the structure-activity relationships (SAR) and to potentially develop new compounds with improved properties.

The rational design of this compound analogs would be guided by an understanding of how different structural features of the molecule contribute to its chemical and biological properties. Key considerations would include:

Electronic Effects: The introduction of a chlorine atom at the C-3 position introduces a strong electron-withdrawing group, which can significantly alter the electron distribution within the indole ring. This can, in turn, affect the molecule's reactivity and its interactions with biological targets.

Lipophilicity: The addition of a chlorine atom can increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to predict the effects of different structural modifications and to guide the design of new analogs with desired properties. nih.gov

Research into indomethacin analogs has explored the effects of various substituents on both the indole and acyl moieties. While specific studies on this compound are limited, the findings from these broader studies can provide valuable insights.

Indole Moiety: Modifications to the indole ring, such as the introduction of different substituents at various positions, can have a significant impact on the compound's activity. For example, a study on 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs found that certain substituents led to enhanced anti-inflammatory and analgesic activities. nih.govtandfonline.com Another study on 3'-alkyl indomethacin analogs explored the replacement of the acetic acid side chain with a 3'-alkyl group. nih.gov

Acyl Moiety: The N-acyl group is also a critical determinant of indomethacin's activity. Studies have shown that replacing the p-chlorobenzoyl group with other acyl groups can modulate the compound's potency and selectivity. nih.gov

The table below summarizes some of the explored modifications on the indomethacin scaffold and their reported effects, providing a basis for the rational design of this compound analogs.

| Modification Site | Substituent | Reported Effect |

| Indole C-3 | Alkyl groups | Altered inhibitory activity on certain enzymes nih.gov |

| Indole N-1 | Benzoyl/Benzyl fragments | Influenced anti-inflammatory and analgesic activities nih.govtandfonline.com |

| Acyl Moiety (p-position) | Methyl, Methoxy, Trifluoromethyl | Varied potency and selectivity nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of pharmaceuticals is a growing area of focus, aimed at reducing the environmental impact of chemical processes. researchgate.net While specific research on the green synthesis of this compound is not available, general principles of green chemistry can be applied to its hypothetical synthesis.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov Key principles that could be relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste and improve efficiency.

Potential green chemistry approaches for the synthesis of this compound could include:

Catalytic Halogenation: Employing a catalytic system for the chlorination of indomethacin, which could improve selectivity and reduce the need for excess reagents. Research on halide catalysis for the oxidation of indoles using a green oxidant like oxone demonstrates the potential for such approaches. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov Microwave-assisted methods have been successfully used in the synthesis of other indole derivatives. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification.

The development of a truly green synthetic route for this compound would require a holistic approach, considering the entire lifecycle of the product, from the choice of starting materials to the final purification steps.

Molecular and Biochemical Mechanisms of Action Research Preclinical Focus

Investigation of Molecular Targets and Binding Interactions

3-Chloroindomethacin, also identified as 4-Dechloro-3-chloroindomethacin, is recognized as an impurity of the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933). americanchemicalsuppliers.comnih.gov Preclinical data indicates that the compound demonstrates a distinct enzyme inhibition profile. It is a potent inhibitor of the cyclooxygenase (COX) enzymes, exhibiting an IC50 value of 0.1 µM. americanchemicalsuppliers.com In contrast, its inhibitory activity against lipoxygenase (LOX) enzymes is significantly weaker, with a reported IC50 of 100 µM for 5-LO, 12-LO, and 15-LO. americanchemicalsuppliers.com This suggests that this compound acts as a selective inhibitor of cyclooxygenase over lipoxygenase pathways. americanchemicalsuppliers.com

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 Value |

|---|---|

| Cyclooxygenase (COX) | 0.1 µM |

| Lipoxygenases (5-LO, 12-LO, 15-LO) | 100 µM |

Data derived from preclinical assessments. americanchemicalsuppliers.com

Currently, there is limited information available in the public scientific literature regarding specific receptor binding studies for this compound. Preclinical investigations to determine its binding affinity and selectivity for various receptors have not been extensively documented.

Cellular and Subcellular Effects in In Vitro Systems

The specific effects of this compound on intracellular signaling pathways are not well-defined in the available research. Studies detailing how this compound may modulate specific signaling cascades, such as the MAP kinase or PI3K/Akt pathways, which are often influenced by COX inhibitors, have not been specifically reported for this molecule.

Detailed research into the impact of this compound on cellular processes like proliferation, apoptosis, or differentiation in various cell lines is not extensively covered in the current scientific literature. While inhibition of the COX pathway can influence such processes, specific data from in vitro cell line studies using this compound are not presently available. nih.gov

Structure-Mechanism Relationship Studies

This compound is structurally an analog of Indomethacin, differing by the position of a chlorine atom on the indole (B1671886) ring. While its identity as a potent cyclooxygenase inhibitor points to a mechanism shared with other NSAIDs, specific structure-mechanism relationship studies that delineate the precise contribution of the 3-chloro substitution to its binding affinity and selectivity for COX enzymes are not detailed in the available literature. Such studies would be crucial to fully understand how this structural modification influences its biological activity compared to its parent compound, Indomethacin.

Correlation of Chemical Structure with Specific Biochemical Activities

Preclinical research into indomethacin and its derivatives has sought to understand the relationship between their chemical structures and their biochemical activities. The indomethacin molecule possesses several sites that can be chemically modified, including the indole-3-acetic acid moiety. Alterations at this position, such as the introduction of a chlorine atom to create this compound, are part of a broader scientific effort to modulate the compound's interaction with biological targets and potentially enhance its therapeutic profile or confer novel activities.

One of the primary mechanisms of action for indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. iiarjournals.orgresearchgate.net However, structure-activity relationship (SAR) studies have revealed that modifications to the indomethacin scaffold can significantly alter its activity and target specificity. Research has extended beyond COX inhibition to explore how derivatives interact with other important biological targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. iiarjournals.orgnih.gov

A key study investigated the IDO1 inhibitory activity of 27 different indomethacin derivatives, highlighting the critical role of the substituent at the C-3 position of the indole ring. iiarjournals.orgresearchgate.netnih.gov This research provides a clear example of how structural changes correlate with a specific biochemical effect. The parent compound, indomethacin, which has an acetic acid group at the C-3 position, was found to have a half-maximal inhibitory concentration (IC₅₀) of 0.20 mM against recombinant human IDO1 (rhIDO1). iiarjournals.org The study demonstrated that numerous derivatives exhibited more potent IDO1 inhibition than indomethacin itself. iiarjournals.orgbohrium.com

The findings indicated that the nature of the functional group at the C-3 position strongly influences IDO1 inhibitory activity. iiarjournals.orgnih.govbohrium.com For instance, substitutions with longer carbon chains at this position tended to increase the inhibitory activity. iiarjournals.org Conversely, introducing a ketone, ester, or amide at the C-3 position generally led to a decrease in IDO1 inhibition. iiarjournals.org This demonstrates a clear SAR where the size, shape, and electronic properties of the C-3 substituent directly modulate the compound's ability to inhibit the IDO1 enzyme. These findings underscore the potential for developing novel IDO1 inhibitors based on the indomethacin scaffold for applications in cancer immunotherapy. iiarjournals.orgresearchgate.net

The table below, derived from the study by Obata et al. (2021), showcases the impact of various substituents at the C-3 position on IDO1 inhibitory activity, illustrating the structure-activity relationship.

In Vitro Pharmacological and Biological Activity Characterization

Assessment of Anti-Inflammatory Potential in Cellular Models

To evaluate the anti-inflammatory potential of 3-Chloroindomethacin, researchers would typically utilize various in vitro cellular models that mimic aspects of the inflammatory cascade. A common approach involves the use of macrophage-like cell lines, such as murine RAW 264.7 cells or human THP-1 monocytes differentiated into macrophages. nih.govmdpi.comfrontiersin.org These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response. nih.govfrontiersin.org

The assessment would focus on the ability of this compound to inhibit the production of key inflammatory mediators. This includes measuring the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), using techniques like enzyme-linked immunosorbent assay (ELISA). nih.govacademicjournals.org Furthermore, the expression and activity of enzymes responsible for producing inflammatory molecules, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), would be analyzed. nih.gov The inhibition of these enzymes is a hallmark of many anti-inflammatory drugs. nih.govnih.gov

Evaluation of Other Biological Activities (e.g., antioxidant, antimicrobial) in Cell-Based Assays

Beyond its anti-inflammatory potential, this compound could be screened for other biological activities, such as antioxidant and antimicrobial effects, using a variety of established in vitro assays.

Antioxidant Activity: The antioxidant capacity of this compound would be assessed by its ability to scavenge free radicals and inhibit oxidative processes. Common in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and lipid peroxidation inhibition assays. mdpi.comacademicjournals.orgnih.govsphinxsai.comoamjms.eu These tests provide a measure of the compound's ability to protect against oxidative stress, a process implicated in various inflammatory and chronic diseases.

Antimicrobial Activity: To determine if this compound possesses antimicrobial properties, it would be tested against a panel of pathogenic bacteria and fungi. rsc.orgmdpi.com Standard methods include the disk diffusion assay and broth microdilution method to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). nih.govresearchgate.net These assays would reveal whether the compound can inhibit the growth of or kill microorganisms.

Comparative Analysis of Biological Potency and Selectivity

A crucial aspect of characterizing a new analog like this compound is to compare its biological activity with its parent compound, indomethacin (B1671933), and other relevant analogs.

Comparison with Parent Indomethacin and Other Analogs

Studies on indomethacin analogs often aim to enhance therapeutic efficacy or reduce adverse effects. acs.orgacs.org A comparative analysis would involve testing this compound and indomethacin side-by-side in the aforementioned anti-inflammatory, antioxidant, and antimicrobial assays. This would determine if the addition of a chlorine atom at the 3-position of the indoline (B122111) ring alters the compound's potency or spectrum of activity. For instance, some analogs of indomethacin have been synthesized to achieve more selective inhibition of COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects. nih.govmdpi.com

Determination of Half-Maximal Inhibitory Concentrations (IC50) in relevant assays

The potency of this compound in various assays would be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. aatbio.comnih.gov For example, IC50 values would be calculated for the inhibition of cytokine production, COX enzyme activity, and cell viability in cancer cell lines if anticancer properties were being investigated. nih.govresearchgate.netnih.gov Lower IC50 values indicate greater potency. aatbio.com These values are critical for comparing the efficacy of this compound with indomethacin and other reference compounds.

Methodological Approaches for In Vitro Activity Profiling

The in vitro activity profiling of a novel compound such as this compound would follow a systematic and multi-faceted approach. This would begin with initial screening in a broad range of assays to identify potential biological activities.

For anti-inflammatory profiling, a tiered approach is common. Initial screens might involve cell-free enzyme inhibition assays (e.g., for COX-1 and COX-2) followed by cell-based assays to assess the effects on inflammatory mediator release in a more physiologically relevant context. nih.govnih.govcellmolbiol.org

For antioxidant profiling, a battery of tests is recommended, as different assays reflect various mechanisms of antioxidant action. nih.govnih.gov Similarly, antimicrobial screening would involve testing against a diverse panel of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal species. mdpi.comnih.gov

Any promising activities identified in these initial in vitro screens would then typically be further investigated in more complex cellular models and eventually in vivo animal models to confirm the therapeutic potential of the compound.

Preclinical in Vivo Pharmacodynamic Investigations Non Human Animal Models

Evaluation of Pharmacodynamic Responses in Experimental Animal Models

The in vivo pharmacodynamic responses to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin (B1671933), and presumably its derivative 3-Chloroindomethacin, are typically assessed in various established animal models of inflammation. A primary mechanism of action for Indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever. Therefore, a key pharmacodynamic endpoint is the reduction of inflammation in response to an inflammatory stimulus.

One of the most common models is the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory activity of a compound is quantified by its ability to reduce this swelling compared to a control group. For instance, Indomethacin has demonstrated potent anti-inflammatory activity in this model, with studies showing significant inhibition of paw edema. ijpsr.com It is hypothesized that this compound would exhibit a similar dose-dependent reduction in paw edema.

Another model used to assess anti-inflammatory effects is the cotton pellet-induced granuloma model in rats, which represents a sub-acute inflammatory response. ijpsr.com The implantation of cotton pellets under the skin leads to the formation of granulomatous tissue, and the anti-inflammatory effect is measured by the reduction in the dry weight of this tissue. Indomethacin has been shown to be effective in this model. brieflands.com

The table below illustrates typical data obtained from a carrageenan-induced paw edema study for an anti-inflammatory agent like Indomethacin.

| Treatment Group | Paw Volume (mL) at 3 hours post-carrageenan | Percentage Inhibition of Edema |

| Control (vehicle) | 1.25 ± 0.15 | - |

| Indomethacin (5 mg/kg) | 0.45 ± 0.08 | 64% |

| Hypothetical this compound (5 mg/kg) | Data Not Available | Data Not Available |

Studies of Biological Effects in Disease-Relevant Animal Models

To further understand the therapeutic potential of a compound, its biological effects are studied in animal models that mimic human diseases. For an NSAID like Indomethacin, and by extension this compound, relevant models include those for arthritis and cancer.

In arthritis models, such as the adjuvant-induced arthritis model in rats, the ability of the compound to alleviate symptoms like joint swelling, inflammation, and pain is evaluated. Indomethacin-loaded nanocapsules have been shown to be effective in reducing edema in a complete Freund's adjuvant (CFA)-induced arthritis model in rats. nih.gov This suggests that the compound can modulate the inflammatory processes central to the pathology of arthritis.

Interestingly, Indomethacin has also been investigated for its effects in cancer models. In vivo studies using murine mammary tumor models have shown that oral administration of Indomethacin can lead to tumor regression and increased survival time in mice. nih.gov The proposed mechanism involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, which can promote tumor growth. Furthermore, in a xenograft model of human acute lymphoblastic leukemia, Indomethacin delayed the progression of the disease. nih.gov These findings suggest that this compound might also possess anti-neoplastic properties worthy of investigation.

The following table presents hypothetical data from an adjuvant-induced arthritis model.

| Treatment Group | Arthritis Score (severity of joint inflammation) |

| Control (adjuvant-induced) | 12.5 ± 1.8 |

| Indomethacin (2 mg/kg/day) | 5.2 ± 0.9 |

| Hypothetical this compound (2 mg/kg/day) | Data Not Available |

Comparative Pharmacological Efficacy in Non-Human Preclinical Systems

Comparative efficacy studies are essential to understand the potency and effectiveness of a new compound relative to existing drugs. For this compound, its pharmacological efficacy would be compared to its parent compound, Indomethacin, and potentially other NSAIDs. Such studies often reveal differences in potency and selectivity. For example, derivatives of Indomethacin, such as certain amides, have been synthesized and shown to be potent and highly selective inhibitors of COX-2, which could translate to a better safety profile with reduced gastrointestinal side effects. pnas.org

The relative potency of a compound can vary depending on the animal model and the species used. For instance, the oral potency ratio of another NSAID, AD-1590, to Indomethacin was found to differ significantly in mice, rats, and guinea pigs, which was correlated with species-specific differences in plasma drug levels. nih.gov This highlights the importance of conducting comparative studies in multiple preclinical systems to get a comprehensive understanding of a new drug candidate's efficacy.

A hypothetical comparative efficacy table is shown below.

| Compound | ED₅₀ in Carrageenan Paw Edema (mg/kg) | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) |

| Indomethacin | 5.0 | 0.1 | 1.5 |

| Hypothetical this compound | Data Not Available | Data Not Available | Data Not Available |

| Celecoxib (COX-2 selective) | 10.0 | 15.0 | 0.04 |

Methodological Considerations for In Vivo Preclinical Studies

The design and execution of in vivo preclinical studies are governed by strict ethical and scientific guidelines to ensure the welfare of the animals and the generation of reliable and reproducible data. drugbank.com Key methodological considerations include the choice of an appropriate animal model that is relevant to the human disease being studied. The selection of animal species is based on similarities in pharmacodynamics, pharmacokinetics, and physiology to humans. oup.com

The "Three Rs" (Replacement, Reduction, and Refinement) are fundamental principles in animal research. pnas.org Researchers must justify the use of animals and demonstrate that no viable alternatives exist (Replacement). The number of animals used should be the minimum necessary to obtain statistically significant results (Reduction). Experimental procedures should be optimized to minimize any pain or distress to the animals (Refinement).

Furthermore, the experimental protocol must be well-defined, including details on the animal strain, sex, age, housing conditions, and the route and frequency of drug administration. nih.gov The endpoints to be measured must be clearly defined and validated. Statistical analysis of the data is crucial to determine the significance of the observed effects. ijpsm.co.in The lack of rigorous experimental design and statistical analysis can lead to biased results and contribute to the poor translation of preclinical findings to clinical success. ijpsm.co.in

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological action of indomethacin (B1671933) and its derivatives is highly dependent on specific structural features. The molecule can be broadly divided into three key components: the N-acyl group, the indole (B1671886) core, and the C-3 acetic acid side chain. acs.orgnih.gov For its primary anti-inflammatory effect via cyclooxygenase (COX) inhibition, the p-chlorobenzoyl group, the 2'-methyl group, and the 3'-acetic acid side chain are considered essential. acs.orgnih.gov The acidic carboxyl group is a common feature among NSAIDs, enabling critical interactions within the active site of COX enzymes. Modifications to any of these regions can significantly alter the compound's potency and selectivity towards different biological targets.

The chemical structure of indomethacin features an acetic acid moiety (-CH₂COOH) at the C-3 position of the indole ring, which is crucial for its traditional anti-inflammatory activity. mdpi.comtandfonline.com Therefore, a direct substitution of this entire group with a chlorine atom to create "3-Chloroindomethacin" would represent a radical structural change, removing the acidic function essential for COX inhibition.

Research on indomethacin analogs has explored the impact of replacing the C-3 acetic acid group with other functionalities. For instance, replacing the –CH₂COOH moiety at position 3 with a simple methyl group was investigated to reduce the acidity of the resulting compounds. tandfonline.com In another study focused on developing inhibitors for the enzyme AKR1C3, the acetic acid side chain was replaced with a 3'-alkyl group. acs.orgnih.gov These modifications, which eliminate the acidic carboxyl group, generally lead to a loss or significant alteration of the original COX-inhibitory activity, redirecting the molecule's biological profile towards other targets. The absence of specific research on a "this compound" compound in the provided literature suggests that removing the vital acetic acid group for a simple chloro-substituent is not a pursued strategy for modulating indomethacin's activity.

The substituents on the indole core and the N-acyl moiety play a critical role in the biological activity of indomethacin analogs.

N-Acyl Moiety: The p-chlorobenzoyl group at the N-1 position is a key determinant for activity. acs.orgnih.gov Studies have shown that an intact N-acyl substituent is necessary for potent inhibition of enzymes like AKR1C3. acs.orgnih.gov The chlorine atom itself has been a subject of modification to probe its importance. Replacing the p-chloro (p-Cl) substituent with groups like p-methyl (p-CH₃), p-chloromethyl (p-CH₂Cl), or p-methoxy (p-OCH₃) did not cause a significant change in potency against AKR1C3. However, substitution with a p-trifluoromethyl (p-CF₃) group resulted in a loss of both potency and selectivity. acs.orgnih.gov

Indole Core: The 5-methoxy group on the indole ring is another site of modification. In one series of analogs, this group was replaced with a hydrogen or a methanesulfonyl (SO₂Me) moiety. tandfonline.com The derivatives containing the SO₂Me group showed significantly higher anti-inflammatory activity compared to those with hydrogen, highlighting the electronic influence of substituents at this position. tandfonline.com The 2-methyl group has also been found to be important for COX inhibition. acs.orgnih.gov Replacing this methyl with a larger phenyl group was explored to potentially enhance interactions with hydrophobic residues in the COX-2 active site. tandfonline.com

The following table summarizes the inhibitory activity of some indomethacin analogs with substitutions on the N-acyl moiety against the AKR1C3 enzyme.

| Compound | N-Acyl Substituent (R) | AKR1C3 IC₅₀ (nM) | Selectivity (AKR1C3 vs AKR1C2) |

|---|---|---|---|

| Indomethacin (1) | p-Cl | - | - |

| 2 | p-CH₃ | 120 | >300-fold |

| 3 | p-CH₂Cl | 160 | >300-fold |

| 4 | p-OCH₃ | 140 | >300-fold |

| 5 | p-CF₃ | - | 130-fold |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops mathematical models to correlate the chemical structure of compounds with their biological activity. umb.edu This approach uses physicochemical descriptors—such as lipophilicity, electronic distribution, and steric parameters—to predict the activity of novel molecules. umb.edumdpi.com

While specific QSAR studies for "this compound" derivatives are not documented, the methodology has been widely applied to design and predict the activity of various classes of compounds, including anti-inflammatory and anticancer agents. imist.maresearchgate.netnih.gov For a series of related compounds, like indomethacin analogs, a QSAR model is built using a "training set" of molecules with known activities. mdpi.com The resulting model's predictive power is then validated using an external "test set" of compounds. imist.ma

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. imist.marsc.org These insights guide the rational design of new derivatives with potentially enhanced potency. nih.govimist.ma The development of a reliable QSAR model for indomethacin derivatives would involve calculating various molecular descriptors and using statistical methods like Partial Least Squares (PLS) to build and validate the predictive equation. imist.manih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like an indomethacin analog) and its biological target at an atomic level. mdpi.commdpi.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. mdpi.comfip.org This technique was used to study indomethacin analogs, revealing key interactions. For instance, docking studies showed that indomethacin interacts with Tyr385 and Arg120 in the COX-1 active site. tandfonline.com For other targets, like AKR1C3, docking helps to understand why certain analogs are more potent or selective than others. acs.orgnih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability. mdpi.comnih.gov An MD simulation can confirm the stability of interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding. rsc.orgmdpi.com Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), which measures the stability of the complex, and Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. mdpi.comnih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. mdpi.com

Cheminformatics Approaches in SAR Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities, facilitating knowledge discovery in drug development. u-strasbg.fr These approaches are integral to modern SAR analysis. u-strasbg.fr

Key cheminformatics activities include:

Molecular Database Management: Storing and retrieving vast amounts of data on chemical structures, screening results, and calculated properties. u-strasbg.fr

Large-Scale Data Analysis: Using data mining techniques to identify patterns, clusters, and relationships within large chemical datasets. u-strasbg.fr This helps in identifying promising scaffolds and understanding broad SAR trends.

Virtual Screening: Computationally screening large libraries of virtual compounds against a biological target to identify potential hits for synthesis and testing. u-strasbg.fr

SAR Visualization: Tools like SAR maps and constellation plots provide visual representations of SAR, making complex relationships easier to interpret. u-strasbg.fr For example, automated clustering of compounds based on their chemical scaffolds can help medicinal chemists quickly identify the core structures responsible for activity and track the progress of lead optimization. medchemica.com

In the context of indomethacin analogs, cheminformatics tools can be used to analyze screening data, prioritize compounds for synthesis, and navigate the "chemistry space" of possible derivatives to design molecules with improved properties. u-strasbg.fru-strasbg.fr

Analytical Research Applications and Characterization

Utilization of 3-Chloroindomethacin as a Research Chemical and Reference Standard

This compound is primarily utilized as a research chemical and a reference standard in analytical laboratories. sigmaaldrich.comnih.gov Reference standards are crucial for ensuring the accuracy, reliability, and comparability of analytical data. labmanager.comnih.gov In the context of pharmaceutical analysis, a well-characterized reference standard like this compound is indispensable for the identification and quantification of related substances. nih.gov

The establishment of a chemical reference substance involves a rigorous process of characterization to confirm its identity and purity. who.int This process ensures that the standard is fit for its intended analytical purpose. sigmaaldrich.com For a compound like this compound, this would involve a comprehensive analysis of its physicochemical properties. These materials are used to calibrate analytical instruments and to validate analytical methods, ensuring that they perform as expected. nih.gov The availability of high-quality reference standards is a cornerstone of good laboratory practice and regulatory compliance in the pharmaceutical industry. who.intlcms.cz

The role of this compound as a reference material can be categorized based on its application in various analytical tests.

Table 1: Applications of this compound as a Reference Material

| Application Area | Specific Use |

| Method Validation | Assessing specificity, linearity, accuracy, and precision of analytical methods. nih.gov |

| Impurity Profiling | Identifying and quantifying this compound as a potential impurity in indomethacin (B1671933). researchgate.net |

| Quality Control | Routine testing of indomethacin batches for the presence of related substances. |

| Research & Development | Investigating the formation of byproducts in synthetic processes. |

Role in Analytical Method Development for Related Indole (B1671886) Derivatives

The development of robust analytical methods is a fundamental activity in pharmaceutical research and quality control. labmanager.com this compound plays a significant role in the development and validation of methods for analyzing indomethacin and other related indole derivatives. nih.gov The goal of method development is to create a procedure that is specific, accurate, precise, and robust for its intended purpose. lcms.cz

During the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for indomethacin, this compound can be used to:

Establish Specificity: By demonstrating that the method can clearly separate the main compound (indomethacin) from its potential impurities, including this compound.

Determine Peak Purity: Ensuring that the chromatographic peak of indomethacin is not co-eluted with this compound or other related substances.

Validate the Method: The validation process involves assessing various parameters, and having a known impurity standard like this compound is essential for this. nih.gov

The development of such methods is crucial for ensuring the quality and safety of pharmaceutical products containing indole derivatives. openmedicinalchemistryjournal.com A well-developed analytical method can reliably detect and quantify even trace amounts of related compounds.

Research on Impurity Profiling and Synthesis Byproduct Characterization in Indomethacin Production

Impurity profiling is a critical aspect of pharmaceutical manufacturing, aimed at identifying and controlling the levels of impurities in drug substances. labmanager.com this compound is a known potential impurity and byproduct that can arise during the synthesis of indomethacin. researchgate.netnih.gov Research in this area focuses on understanding the synthetic pathways that lead to the formation of such impurities and developing analytical strategies to monitor them.

Studies have utilized this compound, prepared through independent synthesis, to develop and validate new HPLC-UV methods for the determination of indomethacin and its related substances. researchgate.net These methods are designed to be more effective in detecting a wider range of impurities than some standard compendial methods. researchgate.net The availability of characterized impurity standards like this compound is essential for this work, allowing for the unambiguous identification and quantification of these byproducts in bulk drug batches. nih.gov

Research has shown that different synthetic routes for indomethacin can result in different impurity profiles. researchgate.net By analyzing commercial batches of indomethacin, researchers have been able to identify the presence of previously undescribed impurities and byproducts, highlighting the importance of continuous improvement in analytical monitoring. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Methods in Research

Advanced analytical techniques are frequently employed to characterize this compound and to study its behavior in various analytical systems. fiveable.me The combination of chromatography for separation and spectrometry for identification provides a powerful tool for detailed analysis. organomation.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound. mdpi.com Reversed-phase HPLC methods, often using a C18 column with a mobile phase consisting of an organic solvent (like methanol) and an acidic aqueous solution, are commonly employed to separate this compound from indomethacin and other related compounds. researchgate.net UV detection is typically used for quantification. researchgate.net

Gas Chromatography (GC): While less common for non-volatile compounds like this compound, GC can be used for the analysis of related volatile impurities or after derivatization. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for the structural elucidation and identification of impurities without prior separation. nih.gov It provides detailed information about the molecular structure of this compound. fiveable.menih.gov

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the definitive identification of compounds like this compound. organomation.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for quantification in HPLC and can also be used in derivative spectrophotometry to resolve overlapping spectral signals from multiple components. diva-portal.org

The data generated from these advanced methods are essential for building a comprehensive analytical profile of this compound, which in turn supports its use as a reliable reference standard and research chemical.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 3-Chloroindomethacin and its Analogs

While indomethacin's primary mechanism involves the inhibition of COX enzymes, emerging evidence suggests its biological activities may be more complex. nih.govajmc.com Research indicates that indomethacin (B1671933) possesses a unique nitrergic mechanism of action, distinct from other COX inhibitors like naproxen (B1676952) and ibuprofen, by reducing nitric oxide (NO) induced dural vasodilation. nih.gov This finding opens a compelling avenue for investigating whether this compound and its analogs share or enhance this activity, potentially offering new treatments for specific headache disorders like paroxysmal hemicrania and hemicrania continua. nih.gov

The indole (B1671886) scaffold, central to this compound, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets beyond the COX enzymes. mdpi.com The exploration of novel targets for indole derivatives is an active area of research, with significant findings pointing toward applications in oncology and neurodegenerative diseases.

Anticancer Targets: Indole derivatives have been identified as potent inhibitors of several key targets in cancer progression. For instance, certain indole-chalcone derivatives act as dual-targeted agents, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com Other analogs have shown inhibitory activity against monocarboxylate transporter 1 (MCT1), a protein overexpressed in many cancers that supports tumor metabolism and invasion. nih.gov The potential for this compound or its newly synthesized analogs to engage with targets like tubulin or MCT1 warrants systematic investigation.

Neurodegenerative Disease Targets: In the context of neurodegeneration, matrix metalloproteinase-9 (MMP-9) has emerged as a therapeutic target for conditions like fragile X syndrome. nih.gov The discovery of novel indole derivatives as potent and selective inhibitors of proMMP-9 activation through high-throughput screening highlights a promising research direction. nih.gov Given the established ability of some NSAIDs to cross the blood-brain barrier, exploring the interaction of this compound with neuronal targets like MMP-9 could unveil new therapeutic uses.

The structural modification at the C3 position of the indole ring in this compound may critically influence its binding affinity and selectivity for these novel targets compared to its parent compound, indomethacin.

Advancements in Synthetic Methodologies for Structurally Complex Indole Derivatives

The synthesis of the indole core and its subsequent functionalization are central to organic chemistry due to the prevalence of this moiety in bioactive compounds. bohrium.com Historically, methods like the Fischer, Madelung, and Leimgruber-Batcho syntheses have been foundational. jpionline.org However, recent decades have seen a surge in innovative synthetic strategies that offer greater efficiency, control, and environmental sustainability, enabling the creation of structurally diverse analogs of this compound. openmedicinalchemistryjournal.comtandfonline.com

Modern advancements focus on several key areas:

Green Chemistry Approaches: There is a significant shift from conventional methods to greener alternatives. openmedicinalchemistryjournal.com This includes the use of environmentally benign solvents like water, ionic liquids, and polyethylene (B3416737) glycol (PEG), as well as catalyst-free conditions and microwave-assisted organic synthesis (MAOS). openmedicinalchemistryjournal.comtandfonline.com MAOS, in particular, offers rapid, efficient, and clean synthesis of indole derivatives. tandfonline.com

Catalysis: Copper-catalyzed annulation reactions have become a powerful tool for constructing the indole core from various nitrogen-containing substrates, valued for copper's low toxicity and high catalytic activity. bohrium.com Furthermore, metal-free multicomponent reactions (MCRs) are gaining traction for their efficiency in producing substituted indoles by combining three or more reactants in a single pot. dergipark.org.tr

Regioselective Functionalization: The ability to precisely modify specific positions on the indole scaffold is crucial for structure-activity relationship (SAR) studies. Recent progress in C-H activation and functionalization allows for the selective introduction of substituents at the C2 and C3 positions. jpionline.org The development of methods for direct 3-sulfenylation of indoles is another example of achieving regioselectivity. sioc-journal.cn These advanced methods provide the necessary tools to synthesize a library of this compound analogs with diverse substitution patterns for biological screening.

These sophisticated synthetic methodologies are essential for building libraries of complex indole derivatives, which can then be screened for activity against novel biological targets. openmedicinalchemistryjournal.commdpi.com

Integration of High-Throughput Screening and Computational Platforms in Discovery Research

The search for novel therapeutic agents has been revolutionized by the integration of high-throughput screening (HTS) and advanced computational modeling. nih.govnih.gov These technologies accelerate the drug discovery process by enabling the rapid evaluation of vast chemical libraries and predicting molecular interactions with high accuracy. chapman.edumdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of thousands of compounds against a specific biological target. This approach was successfully used to screen an internal compound library to identify initial hit compounds that led to the development of potent indole-based inhibitors of proMMP-9 activation. nih.gov Applying HTS to libraries of this compound analogs could efficiently identify lead compounds for a variety of novel targets.

Computational Modeling: In silico methods are indispensable in modern drug discovery. scielo.org.mx

Virtual Screening: Ligand-based and structure-based virtual screening can computationally test millions of chemical structures for their potential to bind to a target protein, dramatically narrowing the number of compounds that require experimental validation. chapman.edumdpi.com This approach has been used to identify natural product-based indole derivatives as potential inhibitors of viral proteases. mdpi.com

Molecular Docking: This technique predicts how a ligand, such as this compound, fits into the binding site of a receptor and estimates its binding affinity. scielo.org.mxmdpi.com It provides crucial insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can predict the activity of unsynthesized analogs, guiding the design of more potent and selective molecules.

By combining HTS with these computational platforms, researchers can efficiently identify new biological targets for this compound and its analogs, understand their mechanism of action at a molecular level, and rationally design the next generation of indole-based therapeutics. nih.gov

Conceptualization of Broader Biological Applications Based on Preclinical Findings

Preclinical studies, encompassing both in vitro and in vivo experiments, form the critical foundation for translating basic scientific discoveries into potential clinical applications. clinsurggroup.comnih.gov The findings from such studies on this compound and its analogs can pave the way for conceptualizing their use in a broader range of diseases beyond inflammation. ppd.comnih.gov

Based on the preclinical evaluation of related indole compounds, several emerging therapeutic areas can be envisioned:

Oncology: The discovery of indole derivatives that inhibit tubulin polymerization, TrxR, and MCT1 provides a strong rationale for evaluating this compound analogs as anticancer agents. mdpi.comnih.gov Preclinical research could focus on assessing their antiproliferative activity in various cancer cell lines and their efficacy in animal models of cancer. nih.gov

Neuroprotection and Neurological Disorders: The unique ability of indomethacin to modulate nitric oxide pathways, coupled with the discovery of indole-based MMP-9 inhibitors, suggests a potential role in treating neuroinflammatory and neurodegenerative conditions. nih.govnih.gov Preclinical models could be used to investigate whether this compound analogs can mitigate neuronal damage or modulate synaptic plasticity.

Infectious Diseases: Indole derivatives have been investigated for a range of antimicrobial and antiviral activities. openmedicinalchemistryjournal.com Virtual screening studies have identified potential indole-based inhibitors of the SARS-CoV-2 main protease. mdpi.com Preclinical studies could therefore explore the efficacy of this compound and its analogs against various pathogens.

The journey from a preclinical finding to a clinical application is lengthy and complex. clinsurggroup.com However, by systematically exploring novel targets, leveraging advanced synthetic and computational tools, and conducting rigorous preclinical evaluations, the therapeutic potential of this compound can be expanded far beyond its origins as an anti-inflammatory agent, potentially leading to new treatments for some of the most challenging diseases. fda.gov

Interactive Data Table: Biological Targets of Selected Indole Derivatives

This table summarizes the inhibitory activities of various indole derivatives against several biological targets, as reported in preclinical research.

| Compound Class | Target | Key Findings | IC₅₀ Values | Reference |

| Indole-Chalcone Derivatives | Tubulin and Thioredoxin Reductase (TrxR) | Compound 4 showed potent antiproliferative activity against six human cancer cell lines. | Tubulin: 0.81 µM; TrxR: 3.728 µM | mdpi.com |

| Methoxy-substituted Indole Curcumin | Cancer Cell Lines | Compound 27 exhibited potent anticancer activity. | Hep-2: 12 µM; A549: 15 µM; HeLa: 4 µM | mdpi.com |

| Substituted Indole Derivatives | Monocarboxylate Transporter 1 (MCT1) | Lead compound 17 displayed submicromolar inhibition of MCT1-mediated transport. | 314 nM | nih.gov |

| Novel Indole Derivatives | proMMP-9 Activation | Compound 33 was identified as a highly potent and selective inhibitor. | Data not specified in abstract | nih.gov |

| Indomethacin | Nitric Oxide-induced Dural Vasodilation | Indomethacin, unlike other NSAIDs, significantly reduced NO-induced vasodilation. | 35 ± 7% reduction | nih.gov |

Q & A

Q. What systematic approach identifies and addresses contradictions in this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.